molecular formula C17H13NO4 B11835863 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid CAS No. 116734-12-4

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid

Cat. No.: B11835863
CAS No.: 116734-12-4
M. Wt: 295.29 g/mol
InChI Key: OYIIFVPZEUFLLM-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is an organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a hydroxyphenyl group at the second position, a methoxy group at the seventh position, and a carboxylic acid group at the fourth position of the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxybenzaldehyde with 2-amino-5-methoxybenzoic acid under acidic conditions to form the quinoline ring. This is followed by oxidation and carboxylation reactions to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form quinone derivatives.

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving hydrogen bonding and van der Waals interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hydroxyquinoline-2-carboxylic acid
  • 7-Methoxyquinoline-4-carboxylic acid
  • 2-(4-Hydroxyphenyl)quinoline-4-carboxylic acid

Uniqueness

2-(4-Hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups on the quinoline ring enhances its potential for diverse chemical modifications and interactions with biological targets.

Properties

CAS No.

116734-12-4

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

2-(4-hydroxyphenyl)-7-methoxyquinoline-4-carboxylic acid

InChI

InChI=1S/C17H13NO4/c1-22-12-6-7-13-14(17(20)21)9-15(18-16(13)8-12)10-2-4-11(19)5-3-10/h2-9,19H,1H3,(H,20,21)

InChI Key

OYIIFVPZEUFLLM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=N2)C3=CC=C(C=C3)O)C(=O)O

Origin of Product

United States

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